molecular formula C10H17Br B8331071 1,5-Dimethyl-8-bromobicyclo[3,2,1]octane

1,5-Dimethyl-8-bromobicyclo[3,2,1]octane

Cat. No. B8331071
M. Wt: 217.15 g/mol
InChI Key: TZLKKKQAUXFXST-UHFFFAOYSA-N
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Patent
US04239707

Procedure details

1,5-dimethyl-8-hydroxy bicyclo[3,2,1]octane (13.6 g (0.1 mol)) was boiled with 50 ml 48% hydrogen bromide for 4 hours under stirring in the presence of 1 g AMBERLYST A15 ion-exchange resin. The reaction product was extracted after cooling with pentane. The pentane layer was washed with water and a diluted sodium bicarbonate solution. After drying over anhydrous sodium sulfate and boiling down pentane the residue was subjected to fractional distillation under reduced pressure. 18.5 g 1,5-dimethyl-8-bromobicyclo[3,2,1]octane was obtained in 85.1% yield (b.p. 93° C./10 mm Hg). The product obtained was identical with the compound according to the process described in Example 2a.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12[CH:9](O)[C:6]([CH3:11])([CH2:7][CH2:8]1)[CH2:5][CH2:4][CH2:3]2.[BrH:12]>>[CH3:1][C:2]12[CH:9]([Br:12])[C:6]([CH3:11])([CH2:7][CH2:8]1)[CH2:5][CH2:4][CH2:3]2

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
CC12CCCC(CC1)(C2O)C
Name
Quantity
50 mL
Type
reactant
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
under stirring in the presence of 1 g AMBERLYST A15 ion-exchange resin
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted
TEMPERATURE
Type
TEMPERATURE
Details
after cooling with pentane
WASH
Type
WASH
Details
The pentane layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
was subjected to fractional distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC12CCCC(CC1)(C2Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.